(2R)-2-Aminopentane-1,5-diol;hydrochloride
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Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to create the compound. It often includes retrosynthetic analysis, which is a technique for planning a synthesis by transforming a target molecule into simpler precursor structures .Molecular Structure Analysis
This involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanisms, the conditions under which the reactions occur, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, reactivity, and stability. These properties can often be predicted based on the compound’s structure .Scientific Research Applications
Synthesis of Amino Acids
"(2R)-2-Aminopentane-1,5-diol; hydrochloride" plays a role in the synthesis and resolution of amino acids, which are crucial for producing constituent amino acids in toxins and pharmaceuticals. For instance, it has been used in the preparation of L-2-amino-5-arylpentanoic acids, essential in producing AM-toxins (Shimohigashi, Lee, & Izumiya, 1976).
Organotin(IV) Complexes as Anticancer Drugs
Organotin(IV) complexes derived from amino acetate functionalized Schiff bases, including derivatives of "(2R)-2-Aminopentane-1,5-diol; hydrochloride", have been investigated for their anticancer properties. These complexes have shown cytotoxicity against various human tumor cell lines, indicating potential applications in cancer treatment (Basu Baul, Basu, Vos, & Linden, 2009).
Catalyst-Controlled Reversal of Chemoselectivity
In synthetic chemistry, catalyst-controlled reversal of chemoselectivity in acylation reactions involving "(2R)-2-Aminopentane-1,5-diol; hydrochloride" derivatives has been achieved, demonstrating its utility in organocatalysis and molecular recognition events (Yoshida, Shigeta, Furuta, & Kawabata, 2012).
Asymmetric Michael Addition Reactions
The compound has also been used to synthesize chiral amino diols, which serve as promoters in asymmetric Michael addition reactions. This application highlights its role in enhancing the enantiomeric excess of the products, crucial for producing pharmaceuticals (Manickam & Sundararajan, 1997).
Biocatalytic Synthesis of Chiral Amino Alcohols
A multidisciplinary approach involving biocatalysis has been employed for the synthesis of chiral amino alcohols, such as "(2S,3S)-2-Aminopentane-1,3-diol", using engineered variants of Escherichia coli. This process underscores the potential of "(2R)-2-Aminopentane-1,5-diol; hydrochloride" in green chemistry and sustainable pharmaceutical manufacturing (Smith et al., 2010).
Mechanism of Action
Target of Action
The primary target of (2R)-2-Aminopentane-1,5-diol;hydrochloride, also known as (2R,6R)-hydroxynorketamine (HNK), is the N-methyl-D-aspartate receptor (NMDAR) . This receptor is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and memory function .
Mode of Action
This compound interacts with its target, the NMDAR, by antagonizing it . This antagonistic action results in a decrease in neuronally released glutamate . The compound also reduces presynaptic activity and glutamate release . This effect can be blocked by AMPA receptor antagonism .
Biochemical Pathways
The compound’s action affects several biochemical pathways. It reduces P-T286-CamKII and P-S9-Synapsin, which correlates with decreased synaptic vesicle recycling . This suggests that the compound’s action may involve the CamKII pathway , which plays a key role in synaptic plasticity and memory formation .
Pharmacokinetics
It is known that the compound has a rapid onset of action, with a reduction of depolarization-evoked glutamate release observed as early as 30 minutes after administration .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in neuronally released glutamate and a reduction in presynaptic activity . This leads to a decrease in synaptic vesicle recycling, which is associated with the compound’s antidepressant-like actions .
Action Environment
It is known that various factors, such as the presence of other drugs or substances, the physiological state of the individual, and the individual’s genetic makeup, can influence the action and efficacy of drugs in general
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2R)-2-aminopentane-1,5-diol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2.ClH/c6-5(4-8)2-1-3-7;/h5,7-8H,1-4,6H2;1H/t5-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUQDCLIHFYKSL-NUBCRITNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(CO)N)CO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@H](CO)N)CO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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